

Comparative Crystallographic Data of Ni(II)Diamine Complexes

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Compound of Interest

(1R,2R)-N,N'Dibenzylcyclohexane-1,2-diamine

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The structural diversity of Ni(II)-diamine complexes is evident from their crystallographic data. The coordination geometry, bond lengths, and angles are highly dependent on the nature of the diamine ligand and the counter-anions present. A summary of key crystallographic parameters for a selection of Ni(II)-diamine complexes is presented below.



Compl	Crystal Syste m	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Coordi nation Geome try	Ref.
[Ni(en) (5'GMP H) ₂ (H ₂ O) ₂]·6.5 H ₂ O	Monocli nic	P21	12.317(2)	28.417(4)	12.290(2)	89.59(2)	Octahe dral	[1]
[Ni(en) (5'IMPH) ₂ (H ₂ O) ₂]·13H ₂ O	Tetrago nal	P4122	12.119(3)	12.119(3)	28.560(4)	90.0	Octahe dral	[1]
[Ni(Et ₂ e n) ₂ (H ₂ O) ₂]Cl ₂ (1a)	Monocli nic	C2/c	-	-	-	-	Octahe dral	[2]
[Ni(Et2e n)2]Br2 (2a)	Monocli nic	C2/c	-	-	-	-	Square Planar	[2]
[Ni(Et ₂ e n) ₂ (H ₂ O) ₂]Br ₂ (2b)	Monocli nic	P2ı/n	-	-	-	-	Octahe dral	[2]
[Ni(Et2e n)2]Br2 (2c)	Monocli nic	P21/n	-	-	-	-	Square Planar	[2]



[Ni(tren) (H ₂ O) ₂]- - INVALI D-LINK-	Orthorh ombic	Pnma	-	-	-	-	Octahe dral	[3]
trans- diaquab is(ethyl enedia mine)ni ckel(II) nitrate	Triclinic	P-1	8.632(1)	14.677(2)	17.797(4)	78.71(2)	Octahe dral	[4]
Λ-δδδ- tris(ethy lenedia mine)ni ckel(II) nitrate	Monocli nic	Сс	16.809(6)	8.889(2)	21.232(6)	101.47(2)	Octahe dral	[4]
[Ni₂(L)₃] ·4ClO₄· 2CH₃C N (L = 1,2- bis(pyri din-2- ylmethy lene)hy drazine)	Monocli nic	P21/c	20.7558 (19)	13.1937 (12)	20.0181 (18)	96.9510 (10)	Distorte d Octahe dral	[5]

Note: '-' indicates data not specified in the abstract.

Experimental Protocols



The synthesis and crystallization of Ni(II)-diamine complexes are crucial steps for successful X-ray crystal structure analysis. Below are generalized experimental protocols based on common practices reported in the literature.

Synthesis of Ni(II)-Diamine Complexes

A common method for the synthesis of Ni(II)-diamine complexes involves the reaction of a nickel(II) salt with the desired diamine ligand in a suitable solvent.

General Procedure:

- A solution of a nickel(II) salt (e.g., NiCl₂, Ni(NO₃)₂, Ni(ClO₄)₂) in a solvent (e.g., water, methanol, ethanol) is prepared.
- The diamine ligand is added to the nickel(II) salt solution, often in a specific molar ratio (e.g., 1:1, 1:2, 1:3).
- The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight to ensure complete complexation.[6]
- The resulting colored solution is then subjected to crystallization.

For instance, the reaction of $[Ni(tn)_3]^{2+}$ ions (where tn = 1,3-diaminopropane) with disaccharides yields bis(N-D-aldosylpropane-1,3-diamine)nickel(II) complexes.[7]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from the reaction mixture or by vapor diffusion.

Slow Evaporation Method:

- The solution containing the Ni(II)-diamine complex is filtered to remove any impurities.
- The filtrate is left undisturbed in a beaker or vial covered with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent at room temperature.[8]
- Crystals usually form over a period of several days to weeks.



Vapor Diffusion Method:

- The complex solution is placed in a small vial.
- This vial is then placed in a larger sealed container that contains a precipitant solvent in which the complex is less soluble.
- The precipitant solvent vapor slowly diffuses into the complex solution, reducing the solubility of the complex and inducing crystallization.[3]

X-ray Diffraction Analysis

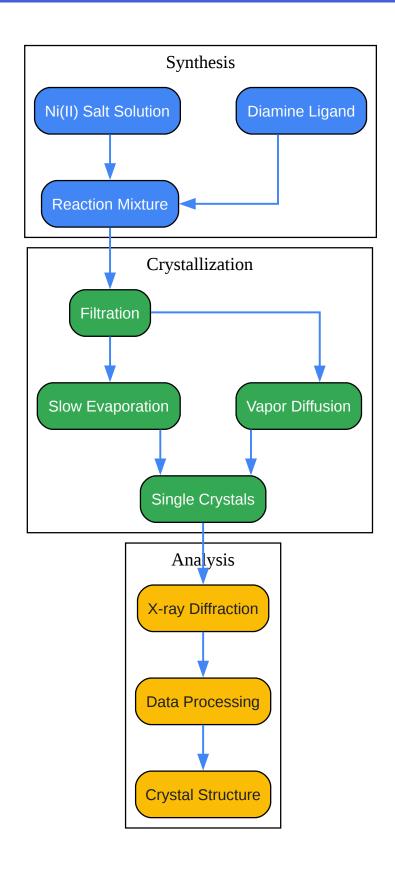
Once suitable single crystals are obtained, they are analyzed using X-ray diffraction to determine their crystal structure.

General Procedure:

- A single crystal of appropriate size and quality is mounted on a goniometer head.
- The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it.
- The diffraction pattern is collected as the crystal is rotated.
- The collected data is then processed to determine the unit cell parameters, space group, and the positions of the atoms within the crystal lattice.[6][9] The structure is then solved and refined using specialized software.[2]

Visualizations Experimental Workflow for Ni(II)-Diamine Complex Analysis



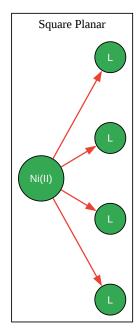


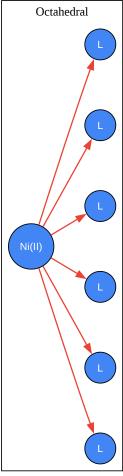
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Caption: Workflow for synthesis and analysis of Ni(II)-diamine complexes.



Coordination Geometries of Ni(II)-Diamine Complexes





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Caption: Common coordination geometries in Ni(II)-diamine complexes.

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